5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a pyrazole ring substituted with a methoxybenzamido group and a carboxylic acid group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
It shares structural similarities withGlyburide , a second-generation sulfonylurea . Glyburide primarily targets the ATP-sensitive potassium channels on pancreatic beta cells .
Mode of Action
Glyburide stimulates insulin secretion by closing these channels, which raises intracellular potassium and calcium ion concentrations .
Biochemical Pathways
Glyburide, a structurally similar compound, affects the insulin secretion pathway . By closing ATP-sensitive potassium channels, it triggers a series of events leading to insulin secretion .
Result of Action
Glyburide, a structurally similar compound, results in increased insulin secretion, which helps to control blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Methoxybenzamido Group: The methoxybenzamido group can be introduced via an amide coupling reaction between 2-methoxybenzoic acid and the pyrazole derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring or the benzamido group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Pharmaceutical Development: The compound serves as a lead molecule in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide: A reversible inhibitor of Bruton Kinase (BTK) used in cancer therapy.
4-cinnamamido- and 2-phenoxyacedamido-1H-pyrazol-5-yl)benzamides: Compounds with antibiofilm and antimicrobial activities.
Uniqueness
5-(2-methoxybenzamido)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct biological activities and chemical reactivity. Its methoxybenzamido group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
5-[(2-methoxybenzoyl)amino]-1-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-16-11(7-9(15-16)13(18)19)14-12(17)8-5-3-4-6-10(8)20-2/h3-7H,1-2H3,(H,14,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNKNBOXDIZLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)NC(=O)C2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.